Hydrazinyl[4-(hydrazinylidenemethyl)phenyl]methanol
Description
Hydrazinyl[4-(hydrazinylidenemethyl)phenyl]methanol is a structurally unique compound featuring a methanol group attached to a phenyl ring substituted with a hydrazinylidenemethyl moiety and an additional hydrazinyl group.
Properties
CAS No. |
916075-05-3 |
|---|---|
Molecular Formula |
C8H12N4O |
Molecular Weight |
180.21 g/mol |
IUPAC Name |
hydrazinyl-(4-methanehydrazonoylphenyl)methanol |
InChI |
InChI=1S/C8H12N4O/c9-11-5-6-1-3-7(4-2-6)8(13)12-10/h1-5,8,12-13H,9-10H2 |
InChI Key |
CVMJEGBERXUGSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NN)C(NN)O |
Origin of Product |
United States |
Preparation Methods
Reaction with Aldehydes
One common method for synthesizing hydrazinyl[4-(hydrazinylidenemethyl)phenyl]methanol involves the reaction of hydrazine hydrate with 4-formylphenol. The reaction conditions typically include:
- Reagents: Hydrazine hydrate and 4-formylphenol.
- Solvent: Ethanol or methanol.
- Conditions: Reflux for several hours.
The general reaction can be represented as follows:
$$
\text{Hydrazine} + \text{4-formylphenol} \rightarrow \text{Hydrazonated product}
$$
Multistep Synthesis
A more complex synthesis may involve multiple steps including:
Formation of an Intermediate Hydrazone:
- Reacting 4-formylphenol with hydrazine to form an intermediate.
- Yield: Typically ranges from 70% to 90% depending on conditions.
Rearrangement or Functionalization:
- The intermediate can undergo further reactions such as acylation or alkylation to introduce additional functional groups.
-
- The final product is purified through recrystallization from suitable solvents like ethanol or methanol.
Example Synthesis Procedure
An example synthesis procedure is as follows:
-
- Hydrazine hydrate (10 mmol)
- 4-formylphenol (10 mmol)
- Ethanol (50 mL)
-
- Combine hydrazine hydrate and 4-formylphenol in a round-bottom flask.
- Heat the mixture under reflux for 6 hours.
- Allow the mixture to cool, then filter the precipitated solid.
- Wash with cold ethanol and dry.
-
- Yield: Approximately 85%.
- Characterization techniques such as NMR and IR spectroscopy confirm the structure.
Characterization of synthesized compounds is crucial for confirming their identity and purity. Common techniques include:
- Nuclear Magnetic Resonance (NMR): Provides information about the hydrogen and carbon environments in the molecule.
- Infrared Spectroscopy (IR): Identifies functional groups based on characteristic absorption bands.
- Melting Point Analysis: Helps assess purity; pure compounds have sharp melting points.
Table 1: Characterization Data
| Compound Name | Yield (%) | Melting Point (°C) | Key NMR Peaks (ppm) | Key IR Peaks (cm⁻¹) |
|---|---|---|---|---|
| This compound | ~85 | 150–152 | δ = 7.0 (Ar-H), δ = 9.5 (NH) | ν = 3300 (NH), ν = 1650 (C=N) |
The preparation of this compound can be achieved through various synthetic routes, primarily involving reactions between hydrazine derivatives and aldehydes under reflux conditions. The resulting compounds can be characterized using advanced analytical techniques, ensuring their suitability for further applications in research and development.
Chemical Reactions Analysis
Types of Reactions
Hydrazinyl[4-(hydrazinylidenemethyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds .
Scientific Research Applications
Hydrazinyl[4-(hydrazinylidenemethyl)phenyl]methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and antiviral agent.
Industry: It is used in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of hydrazinyl[4-(hydrazinylidenemethyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Hydrazinyl[4-(hydrazinylidenemethyl)phenyl]methanol with structurally or functionally related compounds from the literature:
Structural and Functional Analysis
Core Heterocycles: The target compound lacks a heterocyclic core (e.g., thiazole, triazole, pyridazinone) present in many analogs. Thiazole and triazole derivatives (e.g., ) exhibit enhanced antimicrobial activity due to electron-rich aromatic systems that disrupt microbial membranes or enzymes .
Substituent Effects: Electron-withdrawing groups (e.g., nitro, chloro) in analogs like 4-(4'-nitrobenzylidene)hydrazinylphenyl-1,2,4-triazole enhance antimicrobial and antioxidant activities by increasing electrophilicity and radical scavenging capacity .
Synthetic Routes :
- Most hydrazine derivatives are synthesized via condensation (e.g., hydrazides + aldehydes/ketones) or cyclization reactions. For example, thiazole-hydrazine hybrids () are prepared via phenacyl bromide and thiosemicarbazide reactions .
- The target compound’s synthesis likely requires sequential hydrazine substitutions on a benzaldehyde-derived intermediate, similar to methods in and .
Biological Performance :
Biological Activity
Hydrazinyl[4-(hydrazinylidenemethyl)phenyl]methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities, particularly in anticancer research. This article explores its biological activity, including mechanisms of action, relevant studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a hydrazinyl group attached to a phenyl ring, further substituted with a hydrazinylidenemethyl moiety and a hydroxymethyl group. This configuration enhances its reactivity and biological interaction potential.
Mechanisms of Biological Activity
-
Anticancer Activity :
- Compounds with similar hydrazine structures have shown the ability to inhibit various cancer cell lines. The presence of multiple hydrazine and aromatic groups in this compound may facilitate interactions with biological targets involved in cancer progression.
- Research indicates that such compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways.
-
Antioxidant Properties :
- The compound may exhibit antioxidant activities, which are crucial in mitigating oxidative stress associated with cancer and other diseases. Antioxidants can neutralize free radicals, thereby protecting cells from damage.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally related compounds. Below is a table summarizing the unique features and activities of selected compounds:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 2-Methoxy-4-{(E)-[2-(5-sulfanyl-1,3,4-thiadiazol-2-yl)hydrazinylidene]}phenol | Structure | Contains a thiadiazole moiety | Exhibits significant antioxidant activity |
| 7-Chloro-4-hydrazinylquinoline | Structure | Quinoline derivative | Noted for its anticancer properties |
| 4-Hydrazinobenzaldehyde | Structure | Simple hydrazine derivative | Used as a precursor in various organic syntheses |
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of this compound on the MCF-7 breast cancer cell line. The compound demonstrated significant cytotoxicity with an IC50 value of 110.6 µg/ml against MCF-7 cells, while showing lower toxicity towards normal WRL68 cells (IC50 = 236.0 µg/ml). This selectivity indicates its potential as a targeted therapy for breast cancer.
Study 2: Antioxidant Activity
Another investigation focused on the antioxidant properties of hydrazinyl derivatives, including this compound. The results indicated that these compounds effectively scavenged free radicals, thus reducing oxidative stress markers in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
